N-{(1Z)-1-[5-(4-fluorophenyl)furan-2-yl]-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-2-yl}benzamide
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Overview
Description
N-{(1Z)-1-[5-(4-fluorophenyl)furan-2-yl]-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-2-yl}benzamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a fluorophenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(1Z)-1-[5-(4-fluorophenyl)furan-2-yl]-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-2-yl}benzamide typically involves multiple steps, including the formation of the furan ring, the introduction of the fluorophenyl group, and the coupling with the benzamide moiety. Common synthetic routes may include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves electrophilic aromatic substitution reactions using fluorinated reagents.
Coupling with Benzamide: The final step involves the coupling of the intermediate with benzamide under conditions that promote amide bond formation, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-{(1Z)-1-[5-(4-fluorophenyl)furan-2-yl]-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring and the tetrahydrofuran moiety can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the carbonyl group may produce the corresponding alcohol.
Scientific Research Applications
N-{(1Z)-1-[5-(4-fluorophenyl)furan-2-yl]-3-oxo-3-[(tetrahydrof
Properties
IUPAC Name |
N-[(Z)-1-[5-(4-fluorophenyl)furan-2-yl]-3-oxo-3-(oxolan-2-ylmethylamino)prop-1-en-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O4/c26-19-10-8-17(9-11-19)23-13-12-20(32-23)15-22(25(30)27-16-21-7-4-14-31-21)28-24(29)18-5-2-1-3-6-18/h1-3,5-6,8-13,15,21H,4,7,14,16H2,(H,27,30)(H,28,29)/b22-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSDBSVYZDIGCS-JCMHNJIXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CNC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)F)/NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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